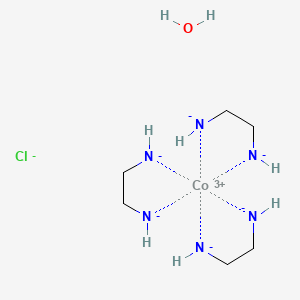
2-azanidylethylazanide;cobalt(3+);chloride;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is a coordination compound containing cobalt in its +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate typically involves the reaction of cobalt(II) chloride with ethylenediamine in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction scheme is as follows:
CoCl2+2NH2CH2CH2NH2+oxidizing agent→[Co(NH2CH2CH2NH2)2Cl]⋅H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization processes can enhance the efficiency and yield of the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-azanidylethylazanide;cobalt(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state.
Substitution Reactions: Ligands around the cobalt center can be substituted with other ligands.
Hydration-Dehydration Reactions: The compound can lose or gain water molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Ammonia, pyridine.
Major Products Formed
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(II) or cobalt(I) complexes.
Substitution: Formation of new cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-azanidylethylazanide;cobalt(3+);chloride;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in biological systems, including as a model for vitamin B12.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) chloride: Similar in terms of cobalt coordination but differs in oxidation state and reactivity.
Chloro(pyridine)cobaloxime: Another cobalt complex with different ligands and applications.
Copper(II) sulfate: Similar in terms of being a transition metal complex but with different metal and properties.
Uniqueness
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is unique due to its specific ligand environment and the +3 oxidation state of cobalt, which imparts distinct redox properties and reactivity compared to other cobalt complexes.
Eigenschaften
Molekularformel |
C6H20ClCoN6O-4 |
|---|---|
Molekulargewicht |
286.65 g/mol |
IUPAC-Name |
2-azanidylethylazanide;cobalt(3+);chloride;hydrate |
InChI |
InChI=1S/3C2H6N2.ClH.Co.H2O/c3*3-1-2-4;;;/h3*3-4H,1-2H2;1H;;1H2/q3*-2;;+3;/p-1 |
InChI-Schlüssel |
JCQKIKHGIMSPLH-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


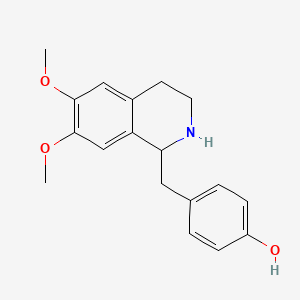

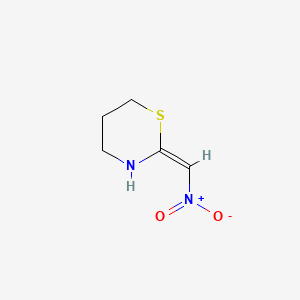
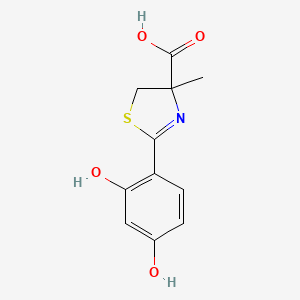
acetic acid](/img/structure/B12323114.png)
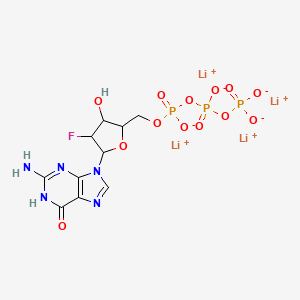

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)
![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)
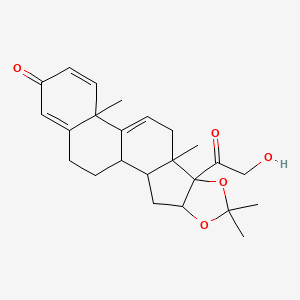
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)


![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
